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Compound of Interest

Compound Name: ETP-45835

Cat. No.: B15604036

For researchers, scientists, and drug development professionals, understanding the precise
binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of
the cross-reactivity of ETP-45835, a selective inhibitor of Mitogen-activated protein kinase-
interacting kinases 1 and 2 (MNK1/2), with other notable MNK inhibitors. By presenting
supporting experimental data and detailed methodologies, this document aims to offer an
objective resource for evaluating the suitability of these compounds for further investigation.

ETP-45835 has emerged as a potent and selective inhibitor of both MNK1 and MNK2, key
downstream effectors in the Ras/MAPK signaling pathway. These kinases play a crucial role in
regulating protein synthesis and are implicated in various cancers through their
phosphorylation of the eukaryotic initiation factor 4E (elF4E). The selectivity of a kinase
inhibitor is a critical attribute, as off-target effects can lead to unforeseen toxicities and
confound experimental results. This guide delves into the selectivity profile of ETP-45835 and
compares it with other well-characterized MNK inhibitors: Tomivosertib (eFT508), Tinodasertib
(ETC-206), CGP57380, and EB1.

Comparative Analysis of Inhibitor Potency and
Selectivity

The following table summarizes the inhibitory concentrations (IC50) of ETP-45835 and its
alternatives against MNK1 and MNK2, along with available data on their cross-reactivity
against other kinases. This quantitative data allows for a direct comparison of the potency and
selectivity of these compounds.
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Inhibitor

MNKZ1 IC50 (nM)

MNK2 IC50 (nM)

Cross-Reactivity
Profile

ETP-45835

575[1]

646[1]

Shows little activity
(£15% inhibition at 5
MM) against a panel of
24 other kinases.[1]

Tomivosertib (eFT508)

1-2[2]

1-2[2]

Highly selective for
MNK1 and MNK2.[2]

Tinodasertib (ETC-
206)

64[1]

86[1]

Tested against a panel
of 414 kinases; only
38 showed >50%
inhibition at 10 uM.
The next most potent
target after MNK1/2 is
RIPK2 (IC50: 610
nM).[3][4]

CGP57380

2200[5]

Not specified

No inhibitory activity
against p38, JNK1,
ERK1/2, PKC, or Src-
like kinases.[5]

EB1

690[6][7][8]

9400[6][71[8]

Selectively inhibits the
growth of cancer cells
over normal cells,
suggesting a
favorable selectivity
profile in a cellular
context.[7][9]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to assess

inhibitor selectivity, the following diagrams illustrate the MNK signaling pathway and a general

workflow for a kinase selectivity assay.
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Kinase Selectivity Profiling Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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